molecular formula C19H19ClN2O3 B2940813 5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide CAS No. 1252817-52-9

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide

Cat. No. B2940813
CAS RN: 1252817-52-9
M. Wt: 358.82
InChI Key: JOIAJBUWOWJUHP-UHFFFAOYSA-N
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Description

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide, also known as CEMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CEMI is a derivative of indole-2-carboxamide and is known for its unique pharmacological properties.

Scientific Research Applications

Optimization of Chemical Functionalities for CB1 Receptor Modulation

One significant area of research involving derivatives of indole-2-carboxamides, including compounds structurally related to 5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide, focuses on their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Modifications in chemical functionalities have been shown to impact the binding affinity and cooperativity towards CB1, revealing the critical chain length at the C3-position and the presence of an electron-withdrawing group at the C5-position as key factors in achieving potent modulation. This research elucidates the structural requirements for enhancing the allosteric modulation of CB1, which is instrumental in the development of therapeutic agents targeting cannabinoid receptors (Khurana et al., 2014).

Discovery of Avanafil

While not directly mentioning this compound, research into novel pyrimidine-5-carboxamide derivatives has led to the discovery of avanafil, a potent and highly selective phosphodiesterase 5 inhibitor. This research underscores the broader implications of studying specific chemical frameworks for identifying new therapeutic agents, with avanafil now being used in the treatment of erectile dysfunction (Sakamoto et al., 2014).

Development of New Antidepressants

Another application in the realm of scientific research for compounds similar to this compound involves the synthesis and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists. This research highlights the potential for structurally novel compounds to serve as effective antidepressants, showcasing the therapeutic potential of targeting specific receptors in the brain (Mahesh et al., 2011).

Synthesis and Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Research into the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a structural framework with this compound, has revealed their potential cytotoxic activity against cancer cells. This line of investigation demonstrates the utility of these compounds in the development of new anticancer agents (Hassan et al., 2014).

properties

IUPAC Name

5-chloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-25-18-8-12(4-7-17(18)24-2)11-21-19(23)16-10-13-9-14(20)5-6-15(13)22-16/h4-10,22H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIAJBUWOWJUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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